N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 302929-34-6
VCID: VC21419857
InChI: InChI=1S/C18H22N2O3/c1-11-2-3-15(7-16(11)20(22)23)19-17(21)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,19,21)
SMILES: CC1=C(C=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Molecular Formula: C18H22N2O3
Molecular Weight: 314.4g/mol

N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide

CAS No.: 302929-34-6

Cat. No.: VC21419857

Molecular Formula: C18H22N2O3

Molecular Weight: 314.4g/mol

* For research use only. Not for human or veterinary use.

N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide - 302929-34-6

Specification

CAS No. 302929-34-6
Molecular Formula C18H22N2O3
Molecular Weight 314.4g/mol
IUPAC Name N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide
Standard InChI InChI=1S/C18H22N2O3/c1-11-2-3-15(7-16(11)20(22)23)19-17(21)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,19,21)
Standard InChI Key WDCPPIHVWKUQOJ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]

Introduction

Structural Properties and Identification

N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide features an adamantane scaffold linked to a 4-methyl-3-nitrophenyl group through a carboxamide bond. The adamantane core provides exceptional structural rigidity and lipophilicity, while the substituted phenyl ring introduces distinctive electronic properties due to the electron-withdrawing nitro group and electron-donating methyl group in ortho position to each other.

Basic Identification Data

ParameterValue
IUPAC Name(3r,5r,7r)-N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide
CAS Number302929-34-6
Molecular FormulaC18H22N2O3
Molar Mass314.38 g/mol
Creation Date in Database2005-07-19
Last Modified in Database2025-02-22

This compound is formally recognized in chemical databases with specific stereochemistry indicated in its full IUPAC name, reflecting the rigid three-dimensional structure of the adamantane core .

Synonyms and Alternative Nomenclature

The compound is also known by several synonyms which provide alternative ways to identify it in chemical literature:

  • N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide

  • N-{3-nitro-4-methylphenyl}-1-adamantanecarboxamide

  • (3r,5r,7r)-N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide

  • Tricyclo[3.3.1.1³,⁷]decane-1-carboxamide, N-(4-methyl-3-nitrophenyl)-

These alternative names reflect different naming conventions but refer to the identical molecular structure .

Physical and Chemical Properties

While experimental physicochemical data specifically for N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide is limited in published literature, its structural features allow for reasonable predictions about its properties.

Predicted Physical Properties

The physical properties of this compound are largely influenced by both the adamantane core and the functionalized aromatic component:

PropertyExpected Characteristics
Physical StateCrystalline solid at room temperature
ColorLikely off-white to pale yellow (due to nitro group)
SolubilityPoor water solubility; good solubility in organic solvents (chloroform, DMSO, acetone)
Melting PointExpected to be >150°C (based on related adamantane derivatives)
StabilityHigh thermal and chemical stability due to the rigid adamantane scaffold

The presence of the adamantane group typically confers high lipophilicity and distinctive crystallization behavior to the compound, similar to other adamantane derivatives documented in chemical literature .

Chemical Reactivity Profile

The compound possesses several reactive functional groups that define its chemical behavior:

  • The nitro group (-NO2) represents a site for potential reduction reactions, potentially yielding amino derivatives under appropriate conditions.

  • The amide linkage (CONH) can undergo hydrolysis under acidic or basic conditions, though the steric hindrance from the adamantane group may decrease reactivity compared to simpler amides.

  • The methyl group on the aromatic ring may participate in oxidation reactions or serve as a site for additional functionalization.

  • The adamantane core, while generally inert, can potentially undergo substitution reactions under forcing conditions.

This combination of functional groups creates a molecule with differentiated reactivity, where transformations can potentially occur selectively at specific positions .

Structural Characterization

NMR Spectroscopy

The expected ¹H NMR spectrum would exhibit characteristic signals:

  • Adamantane protons: Typically appearing as broad singlets at approximately δ 1.7-2.1 ppm

  • Aromatic protons: Three signals in the region δ 7.0-8.5 ppm with specific coupling patterns

  • Methyl group: A singlet around δ 2.4-2.5 ppm

  • NH proton: A singlet in the range of δ 8.5-10.0 ppm

The ¹³C NMR would show distinctive signals for carbonyl carbon (approximately δ 170-175 ppm), aromatic carbons (δ 115-150 ppm), and adamantane carbons (δ 28-45 ppm) .

Infrared Spectroscopy

Key IR bands would likely include:

  • NH stretching: 3300-3400 cm⁻¹

  • C=O stretching: 1640-1680 cm⁻¹

  • NO₂ asymmetric and symmetric stretching: 1510-1550 cm⁻¹ and 1330-1350 cm⁻¹

  • C-H stretching (adamantane): 2850-2950 cm⁻¹

Structure-Property Relationships

Influence of the Adamantane Core

The adamantane scaffold in N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide contributes several distinctive properties:

  • Enhanced lipophilicity that facilitates membrane permeation, potentially important for biological applications.

  • Steric bulk that can shield the carboxamide linkage from rapid hydrolysis, increasing metabolic stability.

  • Rigid three-dimensional structure that restricts conformational flexibility, potentially leading to more selective binding interactions with biological targets.

  • Distinctive crystal packing behavior due to the unique spatial arrangement of the adamantane hydrogens .

Role of the 4-methyl-3-nitrophenyl Moiety

The specifically substituted aromatic portion introduces complementary functionalities:

  • The nitro group serves as a strong electron-withdrawing group that can participate in hydrogen bonding as an acceptor and influences the electronic distribution across the aromatic ring.

  • The methyl group provides weak electron donation, creating an electronic push-pull system within the aromatic ring that affects reactivity and spectroscopic properties.

  • The ortho arrangement of these substituents creates a distinctive electronic and steric environment that could be significant for molecular recognition events .

Comparison with Related Compounds

Structural Analogs

Several related adamantane derivatives provide context for understanding N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide:

CompoundStructural RelationshipKey Differences
N-(4-methyl-3-nitrophenyl)acetamideContains identical aromatic moietyFeatures acetyl instead of adamantyl-1-carbonyl group
3-(4-Nitrophenyl)-1-adamantanecarboxylic acidContains adamantane and nitrophenylDifferent connectivity and lacks methyl substitution
1-(Adamantane-1-carbonyl)-3-(4-nitrophenyl)thioureaSimilar adamantane-carbonyl-nitrogen linkageContains thiourea instead of amide linkage and different aromatic substitution pattern

These comparisons highlight the unique combination of structural features in the target compound that distinguish it from other related molecules in the chemical space .

Physicochemical Comparison

The physical and chemical properties of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide differ from related compounds in several aspects:

  • Higher lipophilicity compared to N-(4-methyl-3-nitrophenyl)acetamide due to the adamantane group .

  • Different hydrogen bonding patterns compared to 1-(adamantane-1-carbonyl)-3-(4-nitrophenyl)thiourea due to the amide versus thiourea linkage .

  • Distinct crystallization behavior compared to simpler adamantane derivatives due to the specific substitution pattern on the aromatic ring .

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